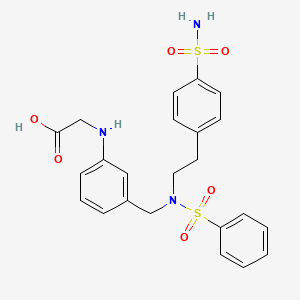
Carbonic anhydrase inhibitor 19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic anhydrase inhibitor 19 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors are used in various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitors often involves the preparation of sulfonamide derivatives. One common method includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of benzenesulfonamide derivatives involves the reaction of benzenesulfonyl chloride with an amine under basic conditions .
Industrial Production Methods
Industrial production of carbonic anhydrase inhibitors typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Carbonic anhydrase inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can modify the sulfonamide group to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include modified sulfonamide derivatives, which can have different biological activities depending on the functional groups introduced .
科学研究应用
Carbonic anhydrase inhibitor 19 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase in physiological processes.
Medicine: Used in the treatment of glaucoma, epilepsy, and altitude sickness. .
Industry: Employed in the development of new pharmaceuticals and as a component in diagnostic assays.
作用机制
Carbonic anhydrase inhibitor 19 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of carbon dioxide to bicarbonate and protons, disrupting the enzyme’s role in pH regulation and ion transport . The molecular targets include various isoforms of carbonic anhydrase, such as carbonic anhydrase II, IX, and XII .
相似化合物的比较
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer renal side effects.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma.
Uniqueness
Carbonic anhydrase inhibitor 19 is unique due to its specific binding affinity and selectivity for certain carbonic anhydrase isoforms. This selectivity allows for targeted therapeutic applications with potentially fewer side effects compared to other inhibitors .
属性
分子式 |
C23H25N3O6S2 |
|---|---|
分子量 |
503.6 g/mol |
IUPAC 名称 |
2-[3-[[benzenesulfonyl-[2-(4-sulfamoylphenyl)ethyl]amino]methyl]anilino]acetic acid |
InChI |
InChI=1S/C23H25N3O6S2/c24-33(29,30)21-11-9-18(10-12-21)13-14-26(34(31,32)22-7-2-1-3-8-22)17-19-5-4-6-20(15-19)25-16-23(27)28/h1-12,15,25H,13-14,16-17H2,(H,27,28)(H2,24,29,30) |
InChI 键 |
PXERSONYQKALBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC(=CC=C3)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















